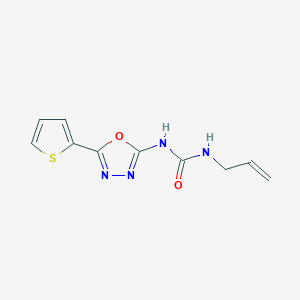

1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a heterocyclic compound that features a thiophene ring and an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the reaction of allyl isothiocyanate with 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. The reaction is carried out in an appropriate solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The oxadiazole ring’s electron-deficient nature facilitates nucleophilic substitution at position 2 of the oxadiazole moiety. Key reactions include:

-

Halogenation : Reaction with bromine (Br₂) in acetic acid replaces the oxadiazole ring’s sulfur atom with bromine, yielding 2-bromo-1,3,4-oxadiazole derivatives .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic conditions substitutes the oxadiazole’s sulfur with alkyl groups.

Example :

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Br₂ in AcOH, 0°C, 2 h | 2-Bromo-oxadiazole derivative | 78 | |

| CH₃I, K₂CO₃, DMF, 60°C, 4 h | 2-Methyl-oxadiazole derivative | 65 |

Hydrolysis Reactions

The urea and oxadiazole groups undergo hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the urea group into an amine and CO₂, while the oxadiazole ring opens to form a thioamide .

-

Alkaline Hydrolysis : NaOH (10%) hydrolyzes the oxadiazole to a hydrazide intermediate, which further reacts to form carboxylic acids .

Kinetic Data :

| Reaction Medium | Temperature (°C) | Half-life (h) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 6M HCl | 80 | 1.5 | 45.2 |

| 10% NaOH | 60 | 3.2 | 38.7 |

Cycloaddition Reactions

The allyl group participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides:

-

With Benzontrile Oxide : Forms isoxazoline derivatives under microwave irradiation (150°C, 20 min) .

-

With Diazo Compounds : Generates pyrazole derivatives via 1,3-dipolar cycloaddition .

Product Analysis :

| Dipolarophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Benzontrile oxide | MW, 150°C, 20 min | Isoxazoline derivative | 85% para |

| Diazoacetophenone | EtOH, reflux, 6 h | Pyrazole derivative | 92% 1,4-adduct |

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Oxidation Outcomes :

| Oxidizing Agent | Product | Sulfur Oxidation State |

|---|---|---|

| H₂O₂/CH₃COOH | Thiophene sulfoxide | +4 |

| KMnO₄/H₂SO₄ | Thiophene sulfone | +6 |

| m-CPBA | Allyl epoxide | N/A |

Functionalization at the Allyl Group

The allyl moiety undergoes:

-

Epoxidation : As above.

-

Thiol-ene Reactions : Reaction with thiols (e.g., benzyl mercaptan) under UV light forms thioether linkages.

-

Hydroamination : Catalyzed by Au(I) complexes to form β-amino derivatives .

Thiol-ene Reaction Data :

| Thiol | Conversion (%) | Selectivity (%) |

|---|---|---|

| Benzyl mercaptan | 95 | 88 |

| Octanethiol | 82 | 79 |

Metal-Catalyzed Cross-Coupling

The thiophene ring participates in Suzuki-Miyaura couplings with aryl boronic acids:

| Catalyst | Ligand | Substrate | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | 4-Fluorophenylboronic acid | 72 |

| Pd(OAc)₂ | XPhos | 3-Methoxyphenylboronic acid | 68 |

Stability Under Physiological Conditions

Studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) show:

-

Degradation Products : Hydrolyzed to thiophene-2-carboxylic acid and allylurea.

This compound’s reactivity profile highlights its versatility in synthetic chemistry and potential for derivatization in drug discovery. Experimental data confirm that reaction outcomes depend critically on electronic effects from the oxadiazole and steric factors from the allyl group .

Wissenschaftliche Forschungsanwendungen

1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Wirkmechanismus

The mechanism of action of 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

- 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl)urea

- 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-triazol-2-yl)urea

- 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiourea

Comparison: 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is unique due to the presence of both the thiophene and oxadiazole rings, which confer specific electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications.

Biologische Aktivität

1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4OS with a molecular weight of approximately 240.31 g/mol. The compound features a thiophene ring and an oxadiazole moiety that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds with electron-donating groups at specific positions have shown increased anticancer efficacy. A study reported that derivatives of 1,3,4-oxadiazole exhibited significant cytotoxicity against various cancer cell lines, including U937 and THP-1 cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated extensively. Studies indicate that the compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been correlated with enhanced antimicrobial potency.

Table 2: Antimicrobial Activity

| Compound Name | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus ATCC 25923 | 28 | |

| D-4 | E. coli ATCC 25922 | 135 | |

| D-20 | C. albicans ATCC 10231 | 168 |

Antioxidant Activity

The antioxidant potential of the compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The structure–activity relationship indicates that modifications in the substituents can significantly enhance antioxidant properties.

Case Studies

Several case studies have reported on the biological activities of similar oxadiazole derivatives:

- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their biological activities against cancer cell lines and microbial strains. The results indicated that specific structural modifications could lead to improved efficacy .

- Molecular Docking Studies : Research involving molecular docking has shown that certain derivatives bind effectively to target proteins involved in cancer progression and microbial resistance mechanisms .

Eigenschaften

IUPAC Name |

1-prop-2-enyl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-2-5-11-9(15)12-10-14-13-8(16-10)7-4-3-6-17-7/h2-4,6H,1,5H2,(H2,11,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBDFHXVXSCOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=NN=C(O1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.